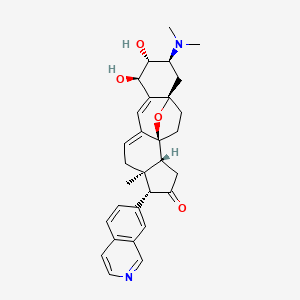
cortistatin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cortistatin C is a member of the class of cortistatins that is cortistatin A in which the hydrogens at position 16 have been replaced by an oxo group. It is a member of cortistatins, a diol, a cyclic ketone and a secondary alcohol. It derives from a cortistatin B.
Scientific Research Applications
Cortistatin in Inflammation and Autoimmune Disorders
Cortistatin (CST), a neuropeptide from the somatostatin gene family, shows promising therapeutic potential in inflammation and autoimmune disorders. Studies highlight its role in immune system regulation, suggesting its potential use in treating diseases associated with inflammation. Cortistatin has demonstrated effectiveness in reducing inflammation in rodent models for human diseases, making it a novel therapeutic candidate (Rubio, Ávila, & de Lecea, 2007). Additionally, it has shown therapeutic effects in models of lethal endotoxemia, protecting against lethality and preventing septic shock-associated histopathology (González-Rey, Chorny, Robledo, & Delgado, 2006).
Cortistatin in Cardiovascular Health
Cortistatin plays a significant role in cardiovascular health. It has protective effects on the cardiovascular system, such as reducing myocardial damage and inhibiting vascular calcification. These findings suggest its potential in treating cardiovascular diseases like atherosclerosis and aneurysm formation (Liu et al., 2018; Liang et al., 2019)(Liang, Bai, Chen, Fu, Liu, & Yin, 2019).
Cortistatin in Neuroendocrine and Immune Systems
Cortistatin's impact on the neuroendocrine and immune systems is notable. It functions as an anti-inflammatory factor with potential therapeutic applications in sepsis, Crohn's disease, and rheumatoid arthritis. Its ability to inhibit the proliferation and migration of vascular endothelial cells suggests clinical significance in cardiovascular disease development and therapy (T. Chao-shu, 2009).
Cortistatin in Cancer Therapy
Cortistatin's potential in cancer therapy is being explored through a network pharmacology approach. It shows promise in treating autoimmune disorders, HIV infection, and several types of cancer. This research provides insights into the therapeutic potential of cortistatin and future cancer therapy strategies (Christy, Shankari, Majeed, & Anand, 2021).
Cortistatin in Pituitary Function
Cortistatin influences pituitary function, particularly in hormone secretion. Its suppressive effects on human growth hormone (GH) and prolactin (PRL) secretion in cultured pituitary tissues indicate its regulatory role in endocrine functions (Rubinfeld et al., 2006).
properties
CAS RN |
882976-97-8 |
|---|---|
Product Name |
cortistatin C |
Molecular Formula |
C30H34N2O4 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(1S,2R,5S,6S,12R,13R,14S,16R)-14-(dimethylamino)-12,13-dihydroxy-5-isoquinolin-7-yl-6-methyl-19-oxapentacyclo[14.2.1.01,9.02,6.011,16]nonadeca-8,10-dien-4-one |
InChI |
InChI=1S/C30H34N2O4/c1-28-8-6-20-13-21-26(34)27(35)22(32(2)3)15-29(21)9-10-30(20,36-29)24(28)14-23(33)25(28)18-5-4-17-7-11-31-16-19(17)12-18/h4-7,11-13,16,22,24-27,34-35H,8-10,14-15H2,1-3H3/t22-,24+,25-,26+,27+,28-,29+,30+/m0/s1 |
InChI Key |
WMKCSKJMIPEVOG-HIGLSOHYSA-N |
Isomeric SMILES |
C[C@]12CC=C3C=C4[C@H]([C@@H]([C@H](C[C@]45CC[C@@]3([C@@H]1CC(=O)[C@@H]2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |
SMILES |
CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC(=O)C2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |
Canonical SMILES |
CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC(=O)C2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



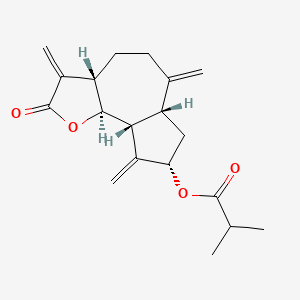
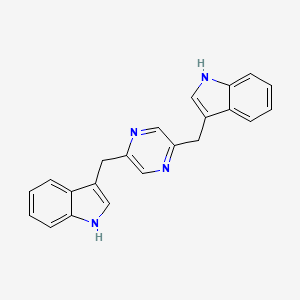
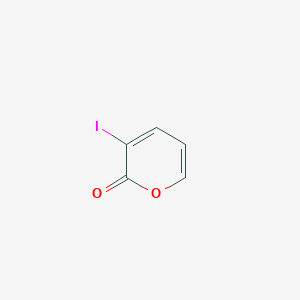
![ethyl (3S)-3-[[(3R)-1-[(E)-3-piperidin-4-ylprop-2-enoyl]piperidine-3-carbonyl]amino]pent-4-ynoate](/img/structure/B1247808.png)
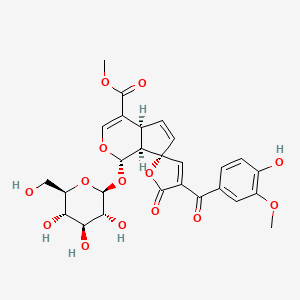

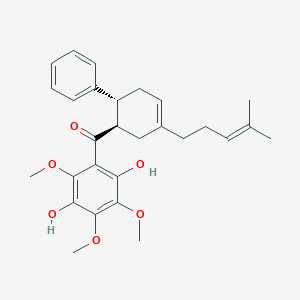
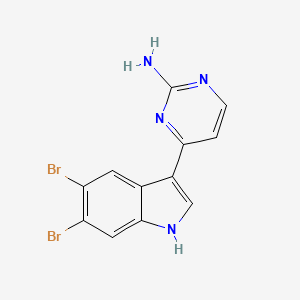
![2-Amino-6-[[4-carboxy-4-[2-(2-hydroxypropanoylamino)propanoylamino]butanoyl]amino]-7-(carboxymethylamino)-7-oxoheptanoic acid](/img/structure/B1247818.png)

![4-[(E)-dec-3-enyl]phenol](/img/structure/B1247822.png)
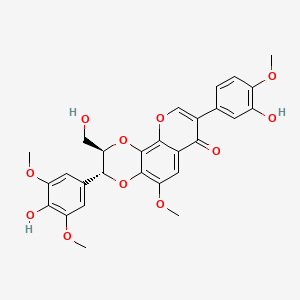
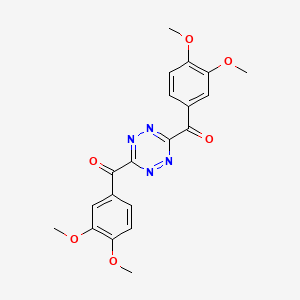
![[(1S,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol](/img/structure/B1247825.png)